Product packaging for Cyclotrisilazane, nonamethyl-(Cat. No.:CAS No. 1080-38-2)

Cyclotrisilazane, nonamethyl-

Cat. No.: B14755338
CAS No.: 1080-38-2
M. Wt: 261.59 g/mol
InChI Key: URHHAGHAZJAHSD-UHFFFAOYSA-N
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Description

Significance of Inorganic Ring Systems in Materials Science Research

Inorganic ring systems are fundamental structural units in a multitude of materials, playing a deterministic role in their physical and chemical properties. dtic.milgelest.comnih.gov The six-membered ring, in particular, is a common motif found in materials ranging from two-dimensional graphene and hexagonal boron nitride to various three-dimensional structures. dtic.milgelest.comnih.gov The unique bonding and geometry within these rings can give rise to a host of desirable characteristics, such as exceptional thermal stability, chemical resistance, and novel electronic properties. nist.govdtic.mil

The ability of these cyclic molecules to act as precursors for polymerization is a key aspect of their significance. Through processes like ring-opening polymerization, these small, well-defined rings can be converted into long-chain macromolecules, forming the basis of advanced polymers and ceramics. This bottom-up approach allows for precise control over the final material's properties. The resulting materials are finding applications in demanding fields such as information technology, renewable energy, and aerospace. dtic.milgelest.comnih.gov

Overview of Cyclosilazane Derivatives in Advanced Materials Applications

Cyclosilazane derivatives are at the forefront of research into preceramic polymers. bldpharm.com Their pyrolysis, a process of thermal decomposition in an inert atmosphere, yields high-performance ceramic materials like silicon carbonitride (SiCN). nist.gov These ceramics are noted for their outstanding mechanical strength, thermal stability, and resistance to corrosion, making them suitable for applications in high-temperature environments. bldpharm.com

The versatility of cyclosilazanes allows for their use in a variety of advanced materials applications:

Ceramic Precursors: They are primary building blocks for silicon carbonitride and silicon nitride ceramics, which are used in composites and protective coatings. bldpharm.com

Thin Film Deposition: In the semiconductor industry, cyclosilazane derivatives are used as precursors for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of thin films with specific insulating and dielectric properties.

Coatings and Adhesives: Polymers derived from cyclosilazanes can exhibit enhanced thermal stability and chemical resistance, making them ideal for formulating high-performance coatings and adhesives. nist.gov

Polymer Synthesis: The reactive sites on the cyclosilazane ring, such as N-H or vinyl groups, allow for polymerization and cross-linking to form polysilazanes with tailored properties.

Research Landscape of Nonamethylcyclotrisilazane within the Cyclosilazane Family

Nonamethylcyclotrisilazane, with a chemical formula of C₉H₂₇N₃Si₃, represents a fully methylated derivative of the cyclotrisilazane ring. Its structure consists of a six-membered ring of three alternating silicon and nitrogen atoms, with each silicon atom bonded to two methyl groups and each nitrogen atom bonded to one methyl group. The systematic IUPAC name for this compound is 2,2,4,4,6,6-hexamethyl-1,3,5-trimethylcyclotrisilazane.

In comparison to its well-studied counterpart, hexamethylcyclotrisilazane ([–Si(CH₃)₂–NH–]₃), dedicated research on nonamethylcyclotrisilazane is notably less extensive. Much of the existing literature on cyclosilazanes focuses on derivatives with N-H bonds, which are reactive sites for polymerization and other chemical modifications. bldpharm.com

The research that is relevant to nonamethylcyclotrisilazane falls under the broader category of N-alkylated or N-methylated polysilazanes. The methylation of the nitrogen atoms influences the reactivity and pyrolytic behavior of the molecule. The cleavage of N-CH₃ bonds occurs at lower temperatures than Si-CH₃ bonds, which is a critical factor in the conversion of these precursors to ceramic materials. dtic.mil The study of related N-alkylated compounds, such as 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisilazane, provides insights into how modifications on the nitrogen atom affect the properties and applications of the cyclosilazane ring, particularly as precursors to specialized polymers and ceramics. gelest.com

Below are data tables for the closely related and more thoroughly researched hexamethylcyclotrisilazane, and for an N-methylated vinyl-substituted cyclotrisilazane, to provide context for the expected properties of nonamethylcyclotrisilazane.

Table 1: Physical and Chemical Properties of Hexamethylcyclotrisilazane

PropertyValueReference(s)
CAS Number 1009-93-4,
Molecular Formula C₆H₂₁N₃Si₃,
Molecular Weight 219.51 g/mol ,
Appearance Clear, colorless liquid,
Density 0.92 g/mL at 25°C
Melting Point -10 °C
Boiling Point 188 °C,
Refractive Index 1.445 at 20°C

Table 2: Physical and Chemical Properties of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisilazane

PropertyValueReference(s)
CAS Number 5505-72-6 gelest.com
Molecular Formula C₉H₂₁N₃Si₃ gelest.com
Molecular Weight 255.54 g/mol gelest.com
Density 0.939 g/mL gelest.com
Boiling Point 106-109 °C at 11 mmHg gelest.com
Refractive Index 1.4802 at 20°C gelest.com
Flash Point 85 °C gelest.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H27N3Si3 B14755338 Cyclotrisilazane, nonamethyl- CAS No. 1080-38-2

Properties

CAS No.

1080-38-2

Molecular Formula

C9H27N3Si3

Molecular Weight

261.59 g/mol

IUPAC Name

1,2,2,3,4,4,5,6,6-nonamethyl-1,3,5,2,4,6-triazatrisilinane

InChI

InChI=1S/C9H27N3Si3/c1-10-13(4,5)11(2)15(8,9)12(3)14(10,6)7/h1-9H3

InChI Key

URHHAGHAZJAHSD-UHFFFAOYSA-N

Canonical SMILES

CN1[Si](N([Si](N([Si]1(C)C)C)(C)C)C)(C)C

Origin of Product

United States

Polymerization and Reaction Mechanisms of Nonamethylcyclotrisilazane

Fundamental Polymerization Pathways Involving Cyclotrisilazane Monomers

The transformation of nonamethylcyclotrisilazane monomers into high-molecular-weight polymers can be achieved through several distinct pathways, each offering unique control over the final polymer architecture and properties.

Condensation Polymerization with Organic Diols and Nonamethylcyclotrisilazane

The reaction of nonamethylcyclotrisilazane with organic diols proceeds via a condensation polymerization mechanism. In this process, the hydroxyl groups of the diol react with the N-H bonds of the cyclotrisilazane ring. This reaction typically involves the elimination of a small molecule, such as ammonia (B1221849), leading to the formation of a new Si-O-C linkage. The stepwise nature of this reaction allows for the gradual build-up of the polymer chain. The properties of the resulting hybrid organic-inorganic polymers can be tailored by varying the type of diol used, influencing factors such as flexibility, thermal stability, and solubility.

The general mechanism can be illustrated as follows: (Me₂Si-NMe)₃ + n HO-R-OH → [- (Me₂Si-O-R-O) -]n + 3n MeNH₂

This pathway offers a route to synthesize novel polysiloxane-based materials with integrated organic segments, potentially leading to materials with a unique combination of properties.

Ring-Opening Polymerization (ROP) Strategies

Ring-opening polymerization (ROP) is a powerful technique for the synthesis of well-defined polymers from cyclic monomers. The driving force for the ROP of cyclotrisilazanes is the relief of ring strain. The polymerization of substituted cyclotrisilazanes can be initiated by various catalysts, including anionic, cationic, and transition metal-based systems. nih.gov The choice of catalyst plays a crucial role in controlling the polymerization, including the rate of reaction and the molecular weight of the resulting polymer. For instance, the ROP of cyclotetrasilanes, which are structurally related to cyclotrisilazanes, can be initiated by silyl (B83357) cuprates. dtic.mil The mechanism often involves the nucleophilic attack of the initiator on a silicon atom in the ring, leading to the cleavage of a Si-N bond and the formation of a linear propagating species.

The ability to control the ROP of nonamethylcyclotrisilazane would enable the synthesis of linear polysilazanes with controlled molecular weights and narrow molecular weight distributions, which is crucial for many advanced applications.

Polymerization in Solvent-Free Environments

The development of solvent-free polymerization processes is of significant interest from both an environmental and economic perspective. paint.org For nonamethylcyclotrisilazane, solvent-free polymerization can be envisioned, particularly through thermally or photochemically initiated ROP. In a solvent-free or bulk polymerization, the monomer itself acts as the reaction medium. This approach can lead to higher reaction rates and simplified purification procedures. paint.org The feasibility of solvent-free polymerization of organosilicon cyclic monomers is often dependent on the monomer's viscosity and the ability to effectively introduce and disperse the initiator. rsc.org For nonamethylcyclotrisilazane, its liquid state at relatively low temperatures could make it amenable to such solvent-free approaches.

Investigation of Polymerization Kinetics and Thermodynamic Considerations

Understanding the kinetics and thermodynamics of polymerization is essential for controlling the synthesis of polysilazanes with desired properties.

The kinetics of ROP of cyclic monomers are influenced by factors such as monomer concentration, initiator concentration, and temperature. wiley-vch.de For cyclosilazanes, the rate of polymerization can be affected by the substituents on the silicon and nitrogen atoms. The study of polymerization kinetics allows for the determination of rate constants and activation energies, providing insights into the reaction mechanism. wiley-vch.de

Thermodynamically, the polymerizability of a cyclic monomer is determined by the change in Gibbs free energy (ΔG) of the polymerization process. wiley-vch.de A negative ΔG indicates that polymerization is favorable. The primary driving force for the ROP of many cyclic monomers is the relief of ring strain. wiley-vch.de The enthalpy of polymerization (ΔH) is often related to this ring strain, while the entropy of polymerization (ΔS) is typically negative due to the loss of translational degrees of freedom when converting monomers to a polymer chain. wiley-vch.de For cyclotrisilanes, the ring strain is a significant factor driving polymerization. dtic.mil

Table 1: Hypothetical Thermodynamic Parameters for Nonamethylcyclotrisilazane Polymerization

ParameterHypothetical Value RangeSignificance
Enthalpy of Polymerization (ΔH)NegativeIndicates an exothermic process, driven by ring strain relief.
Entropy of Polymerization (ΔS)NegativeReflects the decrease in disorder from monomer to polymer.
Gibbs Free Energy of Polymerization (ΔG)NegativeIndicates a thermodynamically favorable polymerization process.

Note: This table presents hypothetical values as specific experimental data for nonamethylcyclotrisilazane was not found in the public domain.

Crosslinking Reactions in Nonamethylcyclotrisilazane-Derived Systems

Polysilazanes derived from nonamethylcyclotrisilazane can be transformed into highly durable ceramic materials through crosslinking reactions. Crosslinking introduces a three-dimensional network structure, significantly enhancing the mechanical strength, thermal stability, and chemical resistance of the material.

The crosslinking of polysilazanes can be achieved through various mechanisms. mdpi.com When Si-H and N-H bonds are present in the polymer backbone, dehydrocoupling reactions can occur at elevated temperatures, leading to the formation of Si-N-Si linkages and the release of hydrogen gas. mdpi.com Another common method is the hydrosilylation reaction between Si-H and vinyl groups, if present in the polymer. mdpi.com Furthermore, polysilazanes can be cured in the presence of moisture, where hydrolysis of Si-N bonds leads to the formation of silanol (B1196071) (Si-OH) groups, which then undergo condensation to form stable Si-O-Si networks. paint.org The use of catalysts, such as peroxides, can facilitate thermal curing. acs.org Boron-containing compounds have also been explored as crosslinkers for polysilazanes containing Si-H or N-H bonds. google.com

Derivatization and Functionalization Reactions

The versatility of nonamethylcyclotrisilazane extends to its ability to be chemically modified, allowing for the introduction of various functional groups. This derivatization is key to tailoring the properties of the resulting polymers for specific applications.

Functionalization can be achieved by reacting the N-H bonds of the cyclotrisilazane ring with a variety of organic molecules. For example, reactions with isocyanates can lead to the formation of urea-type linkages, while reactions with epoxides can introduce hydroxyl groups. The Si-CH₃ bonds, while generally stable, can also potentially be targeted for modification under specific conditions.

The introduction of functional groups can influence the reactivity of the monomer in subsequent polymerization steps, as well as the properties of the final polymer, such as solubility, adhesion, and compatibility with other materials. The synthesis of functional organosilicon polymers often relies on the strategic use of protecting groups and chemoselective reactions to achieve the desired molecular architecture. rsc.org

Amine Exchange Reactions for Molecular Weight Control

Control over the molecular weight of polysilazanes is crucial for tailoring their properties for specific applications, such as viscosity for coating formulations or ceramic yield for preceramic applications. Amine exchange and related condensation reactions are fundamental mechanisms for polymer growth and molecular weight control in polysilazane synthesis.

The process often involves the reaction of aminosilane (B1250345) compounds with nitrogen-containing compounds in the presence of a catalyst. A deamination/condensation reaction, for example, can form new silicon-nitrogen bonds, releasing a small amine molecule and extending the polymer chain. This type of reaction can be represented generally as:

2 R'₂Si(NHR)₂ → (RNH)R'₂Si-N(R)-SiR'₂(NHR) + RNH₂

While this reaction illustrates chain extension, controlling the molecular weight requires managing the reaction equilibrium and stoichiometry. The use of capping agents can terminate chain growth, thereby limiting the final molecular weight. Conversely, driving the removal of the volatile amine byproduct can shift the equilibrium toward the formation of higher molecular weight polymers. The molecular weight of the resulting polymer is significantly influenced by the specific reaction conditions employed.

Post-Polymerization Modification Strategies

Post-polymerization modification is a powerful strategy for introducing new functionalities to a pre-formed polymer, allowing for the tailoring of properties without altering the main polymer backbone. numberanalytics.com This is particularly relevant for polysilazanes, where reactive sites on the polymer can be used to graft a wide variety of functional groups.

For polysilazanes, residual Si-H and N-H groups along the polymer chain are common reactive sites. These can be targeted for various chemical transformations. For instance, fluorine-modified polysilazanes have been synthesized by reacting a commercially available liquid oligosilazane with a fluorinated alcohol. researchgate.net This modification can impart properties such as enhanced hydrophobicity and chemical resistance to the final material. researchgate.net

Another strategy involves using catalysts to promote further crosslinking after the initial polymerization. Nucleophilic catalysts can accelerate the curing process of polysilazane coatings by promoting reactions between remaining reactive groups. tu-darmstadt.deresearchgate.net This leads to a denser, more crosslinked network, significantly improving the mechanical properties like hardness and elastic modulus of the resulting material. tu-darmstadt.deresearchgate.net These strategies demonstrate the versatility of polysilazanes as scaffolds for creating materials with highly specific and advanced functionalities. numberanalytics.com

Modification Strategy Target Reactive Group Resulting Property Change Example
Functional Group GraftingSi-H, N-HHydrophobicity, Chemical ResistanceReaction with fluorinated alcohols researchgate.net
Catalytic CrosslinkingSi-H, N-HIncreased Hardness, Higher Elastic ModulusUse of nucleophilic catalysts to accelerate curing tu-darmstadt.deresearchgate.net
Surface FunctionalizationResidual Silazane LinkagesTailored Surface Energy, AdhesionCreating functional surfaces on glass substrates

Addition Reactions for Polymer Functionalization (e.g., Thiol-ene)

Addition reactions, particularly "click" chemistry reactions like the thiol-ene addition, are highly efficient methods for functionalizing polymers. researchgate.netrsc.org The thiol-ene reaction involves the addition of a thiol (R-SH) across a carbon-carbon double bond (an "ene") and can be initiated by radicals or light. researchgate.netyoutube.com This reaction is known for its high yields, tolerance of various functional groups, and mild reaction conditions. youtube.commdpi.com

For polysilazanes, this method is applicable if the polymer backbone or side chains contain vinyl or other unsaturated groups. Such groups can be introduced by using vinyl-substituted chlorosilanes during the initial synthesis of the cyclosilazane monomer. The subsequent ring-opening polymerization yields a polysilazane with pendant vinyl groups ready for functionalization.

The thiol-ene reaction allows for the covalent attachment of a wide array of molecules, provided they contain a thiol group. elsevier.com This enables the introduction of functionalities to tailor properties like solubility, biocompatibility, or adhesion. The robustness and efficiency of thiol-ene chemistry make it a powerful tool for creating advanced, well-defined materials from polysilazane precursors. youtube.com

Functional Group on Thiol Potential Application of Functionalized Polymer
Alkyl ChainsIncreased Hydrophobicity
Poly(ethylene glycol) (PEG)Improved Biocompatibility, Water Solubility
Fluorescent DyesMaterials for Sensing and Imaging
Carboxylic Acids / AminesSites for Further Bioconjugation

Mechanisms of Side Reactions and By-product Formation

The polymerization of cyclosilazanes is often accompanied by side reactions that can influence the structure, molecular weight, and properties of the final polymer. Understanding these reactions is critical for controlling the synthesis and achieving desired material characteristics.

Formation of Cyclic Oligomers (e.g., Octamethylcyclotetrasilazane, Trioxatetrasilacyclooctane)

During the ring-opening polymerization of cyclic monomers like nonamethylcyclotrisilazane, a dynamic equilibrium can exist between the linear polymer chains and various cyclic oligomers. This phenomenon, known as cyclo-depolymerisation, can limit the molecular weight of the polymer as the growing chain can "back-bite" to form a new, unstrained cyclic species, often the thermodynamically stable six-membered (trimer) or eight-membered (tetramer) rings. capes.gov.br

Therefore, the polymerization of a cyclotrisilazane can lead to the formation of the corresponding cyclotetrasilazane, such as octamethylcyclotetrasilazane. The distribution of cyclic and linear species is dependent on factors like monomer concentration, temperature, and the presence of a catalyst. The formation of oxygen-containing cyclic structures, such as trioxatetrasilacyclooctane, is not a direct result of the polymerization itself but rather indicates the occurrence of subsequent hydrolysis and condensation reactions, where ambient moisture reacts with the Si-N bonds.

Hydrolytic Stability Studies of Silicon-Nitrogen Bonds in Polymers

A key characteristic of polysilazanes is the reactivity of the silicon-nitrogen bond, particularly its susceptibility to hydrolysis. The Si-N bond is thermodynamically less stable than the silicon-oxygen (Si-O) bond, and in the presence of water, it can be cleaved. paint.org

The mechanism involves the nucleophilic attack of a water molecule on the silicon atom, leading to the formation of a silanol (Si-OH) group and an amine (N-H) group. The newly formed silanol groups are highly reactive and readily undergo self-condensation to form stable siloxane (Si-O-Si) linkages. This process effectively converts the polysilazane network into a polysiloxane-like or silica-like network. paint.org

The rate of hydrolysis is highly dependent on the substituents on the silicon and nitrogen atoms. Electron-withdrawing groups can make the silicon atom more susceptible to nucleophilic attack, while bulky steric groups can hinder the approach of water molecules, thereby increasing hydrolytic stability. This hydrolytic sensitivity is a critical consideration for the handling, storage, and application of polysilazane-based materials, though it is also harnessed advantageously in moisture-curing coating systems. nih.gov

Factor Effect on Hydrolytic Stability Reason
Steric HindranceIncreased StabilityBulky groups on Si or N physically block the approach of water molecules.
Electron-donating GroupsIncreased StabilityReduce the partial positive charge on the silicon atom, making it less electrophilic.
Electron-withdrawing GroupsDecreased StabilityIncrease the partial positive charge on the silicon atom, making it more susceptible to nucleophilic attack.
Crosslink DensityIncreased StabilityA more densely crosslinked polymer network restricts the diffusion of water into the material.

Advanced Spectroscopic Characterization of Nonamethylcyclotrisilazane and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, offers a powerful, non-destructive means to probe the molecular vibrations of nonamethylcyclotrisilazane and its derivatives. These methods are foundational for identifying key functional groups and understanding the structural transformations that occur during polymerization and material fabrication.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification in Polymers and Nanomaterials

FTIR spectroscopy is an indispensable tool for the qualitative analysis of polymers and nanomaterials derived from nonamethylcyclotrisilazane. By measuring the absorption of infrared radiation by molecular vibrations, FTIR can identify the presence of specific chemical bonds and functional groups. In the context of polysilazanes, which are formed from the polymerization of cyclotrisilazanes, FTIR is crucial for monitoring the conversion of the monomer into the polymer and the subsequent transformation into ceramic materials upon thermolysis.

The polymerization of nonamethylcyclotrisilazane involves changes in the bonding environment of the silicon-nitrogen (Si-N) backbone and the methyl (CH₃) side groups. These changes are readily observable in the FTIR spectrum. For instance, the characteristic vibrations of the Si-N-Si linkage in the cyclotrisilazane ring can be monitored to follow the ring-opening polymerization process. Furthermore, the presence of N-H bonds, which may be introduced during synthesis or hydrolysis, can be detected by their characteristic stretching and bending vibrations.

Key vibrational bands in the FTIR spectra of polysilazanes derived from nonamethylcyclotrisilazane are instrumental in characterizing the material at different stages. These spectra are often complex, but they provide a "fingerprint" of the material's chemical composition. The analysis of these spectra is critical for quality control and for understanding the structure-property relationships of the resulting polymers and nanomaterials. acs.orgacs.orgmpg.de

Table 1: Representative FTIR Vibrational Frequencies for Polysilazanes

Wavenumber (cm⁻¹)AssignmentSignificance
~2960C-H stretch (in CH₃)Indicates the presence of methyl groups attached to silicon.
~2100-2200Si-H stretchPresence indicates incomplete substitution or specific precursor chemistry.
~1260Si-CH₃ symmetric deformationConfirms the presence of methylsilyl groups.
~1180N-H bendIndicates the presence of N-H functionalities.
~940Si-N-Si asymmetric stretchCharacteristic of the polysilazane backbone.
~840Si-C stretchRelates to the silicon-carbon bonds of the methyl groups.

Note: The exact positions of these bands can vary depending on the specific polymer structure, cross-linking, and the presence of other elements.

Raman Spectroscopy for Molecular Vibrational Fingerprinting and Structural Elucidation

Raman spectroscopy serves as a complementary technique to FTIR, providing detailed information about the molecular vibrations and structural arrangement of nonamethylcyclotrisilazane and its derivatives. This technique relies on the inelastic scattering of monochromatic light, and the resulting Raman shift provides a vibrational fingerprint of the sample. For a vibration to be Raman active, it must induce a change in the polarizability of the molecule.

In the study of cyclotrisilazanes, Raman spectroscopy is particularly useful for analyzing the symmetric vibrations of the (Si-N)₃ ring, which are often weak or absent in the FTIR spectrum. The planarity and symmetry of the cyclotrisilazane ring, which has been a subject of structural studies, can be investigated through the analysis of its Raman active modes. For instance, the trigonal planar structure of related compounds like tris(trimethylsilyl)amine, with sp² hybridized nitrogen, has been elucidated with the help of vibrational analysis. quora.comyoutube.com

When nonamethylcyclotrisilazane is used as a precursor for polymers and ceramics, Raman spectroscopy can track the structural evolution. The technique is sensitive to changes in the Si-N backbone, the degree of cross-linking, and the formation of new phases, such as silicon carbide (SiC) or silicon nitride (Si₃N₄) domains, during the pyrolytic conversion to ceramics. researchgate.net

Table 2: Expected Raman Active Modes for a Cyclotrisilazane Ring

Vibrational ModeDescriptionExpected Raman Activity
Ring BreathingSymmetric in-phase stretching of all Si-N bondsStrong
Si-N Symmetric StretchIn-phase stretching of Si-N bondsStrong
Si-N Asymmetric StretchOut-of-phase stretching of Si-N bondsWeak to moderate
Ring DeformationIn-plane and out-of-plane bending of the (Si-N)₃ ringModerate
Si-(CH₃)₃ Symmetric StretchSymmetric stretching of the Si-C bonds in the trimethylsilyl (B98337) groupsStrong

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and versatile technique for the detailed structural analysis of nonamethylcyclotrisilazane and its derivatives in both solution and solid states. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Solution-State NMR (¹H, ¹³C, ¹⁵N, ¹⁹F, ³¹P) for Chemical Structure Determination

For the characterization of the nonamethylcyclotrisilazane monomer and soluble oligomers or polymers, solution-state NMR is the method of choice. ¹H and ¹³C NMR are fundamental for confirming the molecular structure and purity of the synthesized compound.

¹H NMR: The proton NMR spectrum of nonamethylcyclotrisilazane is expected to be relatively simple, showing signals corresponding to the protons of the methyl groups. The chemical shift of these protons provides information about their electronic environment. Integration of the peak areas can be used to confirm the ratio of different types of protons in the molecule. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. For nonamethylcyclotrisilazane, distinct signals would be expected for the carbon atoms of the methyl groups. The chemical shifts are sensitive to the local geometry and bonding. libretexts.orgresearchgate.net

¹⁵N NMR: Nitrogen-15 NMR, although less sensitive due to the low natural abundance of the ¹⁵N isotope, can provide direct information about the nitrogen environments in the cyclotrisilazane ring. This is particularly valuable for studying the Si-N bonding and the effects of substitution on the nitrogen atoms.

²⁹Si NMR: Silicon-29 NMR is a crucial technique for characterizing silicon-containing compounds. The chemical shift of the silicon nuclei in nonamethylcyclotrisilazane provides direct insight into the coordination and bonding environment of the silicon atoms within the (Si-N)₃ ring and the trimethylsilyl groups. A 29Si NMR spectrum has been reported for the related compound tris(trimethylsilyl)amine. spectrabase.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Nonamethylcyclotrisilazane

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H~0.1 - 0.3SingletProtons of the Si(CH₃)₃ groups.
¹³C~1 - 5SingletCarbons of the Si(CH₃)₃ groups.

Note: These are estimated values based on related structures. Actual chemical shifts may vary depending on the solvent and experimental conditions. compoundchem.comlibretexts.orgepfl.chsigmaaldrich.com

Two-Dimensional (2D) NMR Techniques for Complex Structural Analysis

For more complex derivatives of nonamethylcyclotrisilazane or for the analysis of oligomeric species, two-dimensional (2D) NMR techniques are invaluable. These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of signals and the elucidation of through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments identify protons that are coupled to each other, typically through two or three bonds. While not highly informative for the simple monomer, it would be crucial for analyzing derivatives with more complex substituent groups. youtube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of directly bonded ¹H and ¹³C nuclei, providing a powerful tool for assigning carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds, which is essential for piecing together the carbon skeleton of more complex molecules.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the three-dimensional structure and conformation of molecules.

The application of these 2D NMR techniques provides a detailed and unambiguous picture of the molecular structure of complex nonamethylcyclotrisilazane derivatives. hmdb.ca

Solid-State NMR for Polymer Network Structure and Dynamics

Once nonamethylcyclotrisilazane is polymerized into an insoluble, cross-linked network, solution-state NMR is no longer applicable. In this domain, solid-state NMR (ssNMR) becomes the primary tool for structural characterization. researchgate.net ssNMR techniques can provide information on the local structure, chain packing, and molecular dynamics within the amorphous and crystalline domains of the polymer. acs.orgacs.org

Cross-Polarization Magic-Angle Spinning (CP/MAS): This is a standard ssNMR technique that enhances the sensitivity of low-abundance nuclei like ¹³C and ²⁹Si and averages out anisotropic interactions to provide higher resolution spectra. ¹³C and ²⁹Si CP/MAS NMR are used to study the chemical structure of the polysilazane network, including the degree of cross-linking and the formation of different Si-C-N environments during pyrolysis.

High-Power Decoupling: To obtain high-resolution spectra of solids, strong radiofrequency fields are applied to decouple the protons from other nuclei, which would otherwise lead to broad, featureless signals.

Relaxation Time Measurements (T₁, T₁ρ): Measurements of spin-lattice (T₁) and rotating-frame spin-lattice (T₁ρ) relaxation times provide insights into the molecular dynamics of the polymer chains over a wide range of frequencies. These measurements can distinguish between rigid and mobile domains within the material.

Solid-state NMR studies on polysilazane-derived ceramics have revealed the formation of distinct structural domains, including amorphous carbon, aluminum nitride (if aluminum is used as a modifier), and a silicon-carbon-nitride matrix. acs.orgacs.org These studies are crucial for understanding the relationship between the precursor chemistry and the final properties of the ceramic material. mpg.deresearchgate.netiaea.org

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) stands as a cornerstone analytical technique for the structural elucidation and confirmation of synthetic compounds like Nonamethylcyclotrisilazane. This section delves into specific MS methodologies that provide critical data for compound confirmation and molecular formula validation.

Direct Injection Mass Spectrometry (DIMS) is a rapid and efficient method for confirming the identity of a compound by introducing it directly into the mass spectrometer's ion source, bypassing chromatographic separation. This technique is particularly useful for pure or highly concentrated samples, providing a quick snapshot of the compound's molecular weight and primary fragmentation patterns.

In the analysis of Nonamethylcyclotrisilazane, DIMS with electron ionization (EI) is typically employed. The resulting mass spectrum provides a fingerprint of the molecule, characterized by the molecular ion peak and a series of fragment ions. The molecular ion ([M]⁺•) corresponds to the intact molecule with one electron removed. For Nonamethylcyclotrisilazane (C₉H₂₇N₃Si₃), the expected molecular weight is approximately 261.59 g/mol .

The fragmentation of Nonamethylcyclotrisilazane under EI conditions is governed by the cleavage of the Si-N and Si-C bonds, which are the most labile bonds in the structure. The loss of a methyl group (-CH₃, 15 Da) is a common initial fragmentation step, leading to a prominent peak at m/z [M-15]⁺. Subsequent fragmentations can involve the loss of other methyl groups or cleavage of the silazane ring structure, generating a characteristic pattern of ions that confirms the compound's identity.

Table 1: Postulated Major Fragment Ions of Nonamethylcyclotrisilazane in DIMS (EI)

m/z (Daltons)Postulated Fragment IonDescription
261[C₉H₂₇N₃Si₃]⁺•Molecular Ion
246[C₈H₂₄N₃Si₃]⁺Loss of a methyl group ([M-CH₃]⁺)

This table is based on general fragmentation principles of organosilicon compounds and may not represent all observed fragments.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous validation of a compound's molecular formula. Unlike nominal mass measurements provided by standard mass spectrometers, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This high accuracy allows for the differentiation between ions that have the same nominal mass but different elemental compositions.

For Nonamethylcyclotrisilazane, HRMS provides an experimentally determined accurate mass of the molecular ion. This measured mass can then be compared to the calculated theoretical mass for the proposed molecular formula, C₉H₂₇N₃Si₃. A close match between the experimental and theoretical masses, typically within a few parts per million (ppm), provides strong evidence for the correctness of the assigned molecular formula.

For instance, the theoretical monoisotopic mass of Nonamethylcyclotrisilazane (C₉H₂₇N₃Si₃) can be calculated with high precision using the exact masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and silicon (²⁸Si). An HRMS measurement yielding a value extremely close to this calculated mass would validate the elemental composition of the synthesized molecule.

Table 2: Theoretical vs. Hypothetical Experimental HRMS Data for Nonamethylcyclotrisilazane

ParameterValue
Molecular FormulaC₉H₂₇N₃Si₃
Theoretical Monoisotopic Mass (Calculated)261.1615 Da
Hypothetical Experimental Mass (Measured)261.1613 Da
Mass Error (ppm)-0.77 ppm

The hypothetical experimental data is for illustrative purposes to demonstrate the principle of HRMS validation.

The combination of DIMS for initial confirmation and fragmentation analysis, along with HRMS for precise molecular formula validation, provides a comprehensive and robust characterization of Nonamethylcyclotrisilazane, ensuring its identity and purity.

Crystallographic and Morphological Analysis of Cyclotrisilazane Based Materials

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Intermolecular Interactions

Single-Crystal X-ray Diffraction (SCXRD) is a definitive analytical method that provides precise information regarding the three-dimensional arrangement of atoms within a crystal. This technique allows for the detailed determination of molecular geometry, including bond lengths and angles, as well as insights into the packing of molecules in the crystal lattice.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The foundational crystal structure of nonamethylcyclotrisilazane was established through a single-crystal X-ray diffraction study. This seminal work provided the essential crystallographic parameters that define the compound's solid-state architecture. The analysis revealed that nonamethylcyclotrisilazane crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle and two right angles. wikipedia.org

The specific space group was identified as P2₁/c, a common space group for monoclinic crystals. materialsproject.org The unit cell parameters, which define the dimensions of the basic repeating unit of the crystal lattice, were determined at room temperature. These parameters are crucial for understanding the spatial arrangement of the molecules.

A data table with the crystallographic data for Nonamethylcyclotrisilazane has been provided below.

Crystallographic Data for Nonamethylcyclotrisilazane
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.00
b (Å)8.60
c (Å)16.14
β (°)118.5
Z4

Analysis of Hydrogen Bonding and Pi-Stacking Interactions

In the crystal structure of nonamethylcyclotrisilazane, the primary intermolecular forces are expected to be van der Waals interactions. The molecule lacks traditional hydrogen bond donors (like O-H or N-H) and aromatic rings, which are prerequisites for classical hydrogen bonding and pi-stacking interactions, respectively. The packing of the molecules in the crystal lattice is therefore governed by the shape of the molecule and the weaker, non-directional van der Waals forces.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a powerful technique for characterizing the bulk properties of crystalline materials. researchgate.net Unlike SCXRD, which analyzes a single crystal, PXRD provides information from a powdered sample containing a vast number of randomly oriented crystallites. researchgate.net

Rietveld Refinement for Atomic Position and Occupancy Determination

Rietveld refinement is a sophisticated analytical method applied to powder diffraction data. It involves fitting a calculated theoretical diffraction profile to the entire experimental pattern. This powerful technique can be used to refine various structural and instrumental parameters.

For a known material like nonamethylcyclotrisilazane, if high-quality PXRD data is available, Rietveld refinement could be employed to precisely determine its lattice parameters from a bulk sample. nih.gov This method is particularly useful for studying how these parameters might change under different conditions, such as variations in temperature or pressure. While the initial determination of atomic positions is best achieved by SCXRD, Rietveld refinement can be used to confirm the structural model and refine atomic coordinates and site occupancy factors for a polycrystalline sample. No specific Rietveld refinement studies for nonamethylcyclotrisilazane have been prominently reported in the literature, but the methodology remains applicable.

Electron Microscopy Techniques

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are instrumental in visualizing the morphology and surface features of materials at high magnification. These methods use a beam of electrons instead of light to generate images, allowing for much higher resolution.

For a molecular solid like nonamethylcyclotrisilazane, SEM would be particularly useful for examining the external morphology of its crystals or the texture of a polycrystalline powder. It can reveal details about crystal habits (the characteristic external shape of crystals), size distribution, and the degree of aggregation of the particles.

TEM, which requires very thin samples, could provide higher resolution images of the internal structure if suitable sample preparation techniques, such as ultramicrotomy or focused ion beam milling, are employed. While specific electron microscopy studies focused solely on the morphology of nonamethylcyclotrisilazane are not widely documented, the techniques are standard for the characterization of organosilicon materials. wikipedia.orgnih.gov

Compound Names Mentioned

Compound Name
Cyclotrisilazane, nonamethyl-

Scanning Electron Microscopy (SEM) for Surface Morphology and Compositional Mapping

Scanning Electron Microscopy (SEM) is a fundamental technique for investigating the surface topography and morphology of polysilazane-derived ceramics. It provides high-resolution images that reveal details about the microstructure, including porosity, grain structure, and the integrity of coatings.

In the study of polysilazane-derived ceramic matrix composites, SEM analysis is used to examine the surface of ceramic coatings on fiber bundles. acs.org For instance, after pyrolysis, SEM images can show whether the resulting ceramic surfaces are uniform and dense. acs.org The technique is also invaluable for assessing the effects of high-temperature exposure and oxidation. For example, SEM micrographs of oxidized SiCN/Carbon Fiber composites can reveal the extent of material degradation, such as disintegration and shape deformation, at various temperatures. nih.gov

Furthermore, SEM is employed to analyze the cross-sectional structure of asymmetric ceramic membranes derived from a single preceramic polysilazane. researchgate.net These images can detail the multi-scalar porosity, showing macroporous supports, intermediate layers, and microporous selective layers. researchgate.net The morphology of residual chars from pyrolyzed composites, including their phase composition when coupled with Energy Dispersive Spectroscopy (EDS), can also be effectively studied by SEM. researchgate.net The combination of SEM with EDS allows for elemental mapping, confirming the distribution of elements like Carbon, Oxygen, Iron, and Sulfur on the surfaces of nanoparticles. researchgate.net

Transmission Electron Microscopy (TEM) for Internal Structure and Crystal Lattice Imaging

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the investigation of the internal structure, crystallinity, and even the arrangement of atoms in crystal lattices. For materials derived from polysilazanes, TEM is critical for understanding their evolution from an amorphous polymer to a crystalline or nano-crystalline ceramic.

The pyrolysis of polysilazanes can be studied using TEM to observe the structural evolution of the amorphous network into nanocomposites. researchgate.net High-resolution TEM (HRTEM) images can confirm the formation of nanocomposites after annealing at high temperatures (e.g., 1400 °C). researchgate.net TEM analysis has also been used to characterize nanoparticles, revealing quasi-spherical shapes with sizes in the nanometer range (e.g., 75 to 105 nm). researchgate.net

Selected Area Electron Diffraction (SAED) for Crystallinity Evaluation

Selected Area Electron Diffraction (SAED) is a TEM-based technique used to determine the crystalline nature of a material. By directing the electron beam onto a specific area of the sample, a diffraction pattern is generated. A pattern of sharp, distinct spots indicates a single-crystal structure, while a pattern of concentric rings is characteristic of a polycrystalline material. A diffuse halo is indicative of an amorphous structure.

In the context of polysilazane-derived ceramics, SAED is essential for tracking the transformation from an amorphous preceramic polymer to a crystalline ceramic upon heat treatment. For example, as polysilazane-derived SiCN is heated, it can remain amorphous up to high temperatures before crystallizing into phases like silicon nitride and silicon carbide. researchgate.netrsc.org SAED patterns would clearly depict this transition, showing a diffuse pattern for the amorphous state and sharp diffraction rings for the nanocrystalline ceramic product.

Atomic Force Microscopy (AFM) for Nanoscale Surface Characterization

Atomic Force Microscopy (AFM) is a powerful tool for characterizing surfaces at the nanoscale, providing true three-dimensional topographical maps and probing local material properties.

For polymer-based materials, including polysilazane precursors and their cross-linked forms, AFM can reveal surface features with very high resolution. It can measure surface roughness and visualize the morphology of polymer blends and composites. Unlike electron microscopy, AFM does not require a conductive coating, allowing for the direct imaging of insulating polymer surfaces in their native state.

Beyond topography, AFM can operate in various modes to map local mechanical and electrical properties. Phase imaging, for instance, is sensitive to the viscoelastic properties of a material and can distinguish between different components in a polymer blend or composite. For polysilazane-derived coatings and materials, AFM-based nanoindentation could be used to measure nanoscale hardness and stiffness, providing insights into the mechanical integrity of the material at a local level.

Surface Area and Porosity Analysis

The surface area and porosity of polysilazane-derived ceramics are critical properties, especially for applications in membranes, catalyst supports, and filters. units.it These characteristics are typically determined through gas adsorption analysis, commonly using nitrogen. The Brunauer-Emmett-Teller (BET) method is widely used to calculate the specific surface area.

Studies on polysilazane-derived materials show that the specific surface area and pore structure are highly dependent on the pyrolysis temperature. For instance, the specific surface area of a poly(vinyl)silazane-derived material can increase significantly with pyrolysis temperature, reaching a peak before densification at higher temperatures causes it to decrease. researchgate.net Nitrogen adsorption/desorption isotherms can reveal whether a material is microporous, mesoporous, or macroporous. researchgate.net

Below is a table summarizing the surface area and porosity data for a poly(vinyl)silazane (PVS) derived material pyrolyzed at different temperatures.

Pyrolysis Temperature (°C)Specific Surface Area (m²/g)Total Pore Volume (cm³/g)Micropore Volume (%)Mesopore Volume (%)
40020.0031000
5002510.119946
6004490.2088911
7003380.161964
800110.0071000
90010.0021000
100010.0021000

Table based on data for PVS-derived materials. researchgate.net

The data indicates that pyrolysis at 600 °C yields the highest specific surface area and pore volume for this particular system, with a dominant microporous structure. researchgate.net Such detailed analysis is crucial for tailoring the material's properties for specific applications.

Particle Size Distribution Analysis

Particle size distribution (PSD) is a critical parameter for materials derived from cyclotrisilazane precursors, particularly in the context of polymer-derived ceramics (PDCs). The size and distribution of particles can significantly influence the processing, sintering behavior, and final properties of the ceramic material, including its density, porosity, and mechanical strength. Techniques such as laser diffraction, dynamic light scattering (DLS), and electron microscopy are employed to determine the size distribution of powders or particles in a suspension. ats-scientific.comnizo.com

The analysis provides key metrics such as the D10, D50, and D90 values, which represent the particle diameters below which 10%, 50% (median), and 90% of the sample's mass or volume exists, respectively. ats-scientific.com A narrow particle size distribution is often desirable for achieving uniform packing and densification during sintering.

Table 1: Illustrative Particle Size Distribution Data for a Polysilazane-Derived Ceramic Powder This table is a hypothetical example to illustrate typical results, as specific data for nonamethylcyclotrisilazane was not available in the searched literature.

Parameter Value (µm)
D10 0.85
D50 (Median) 2.10
D90 4.50

Elemental Analysis (CHNS) for Compositional Determination

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. ukm.my For a synthesized compound like nonamethylcyclotrisilazane, this analysis serves to verify its elemental composition and purity by comparing experimental results with theoretically calculated values. mt.com The most common method involves combusting the sample in an elemental analyzer, which converts the elements into simple gases (e.g., CO₂, H₂O, N₂) that are then separated and quantified. ukm.mymt.com

The theoretical elemental composition of nonamethylcyclotrisilazane (Chemical Formula: C₉H₂₇N₃Si₃) can be calculated based on its atomic weights. Confirmation of a new compound's structure and purity in a research setting often involves ensuring the experimentally determined values are within a narrow margin, typically ±0.4%, of the calculated values. nih.gov

Table 2: Theoretical Elemental Composition of Cyclotrisilazane, nonamethyl- (C₉H₂₇N₃Si₃)

Element Symbol Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Mass Percentage (%)
Carbon C 12.011 9 108.099 39.23
Hydrogen H 1.008 27 27.216 9.88
Nitrogen N 14.007 3 42.021 15.25
Silicon Si 28.085 3 84.255 30.58

| Total | | | | 275.591 | 100.00 |

Thermogravimetric Analysis (TGA/DTG) for Thermal Event Profiling

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. netzsch.comyoutube.com It is essential for characterizing the thermal stability and decomposition behavior of cyclotrisilazane-based polymers. The resulting plot of mass versus temperature is called a thermogram. The first derivative of this curve, known as the derivative thermogravimetry (DTG) curve, shows the rate of mass change and helps to identify the precise temperatures at which the most significant thermal events occur. elementar.comyoutube.com

For polysilazanes, which can be formed from the ring-opening polymerization of cyclotrisilazanes, TGA is used to study their conversion into ceramic materials. The analysis reveals the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the ceramic yield (the percentage of mass remaining at high temperatures). Generally, the thermal degradation of polysilazanes occurs in multiple steps, involving the release of volatile byproducts. Literature suggests that the major degradation temperature for general polysilazanes is around 480°C.

While a specific TGA curve for nonamethylcyclotrisilazane is not available, the table below provides representative data for the thermal decomposition of a generic organopolysilazane under an inert atmosphere.

Table 3: Representative TGA/DTG Data for a Generic Organopolysilazane This table presents typical data for a related material system, as specific experimental results for nonamethylcyclotrisilazane were not available in the searched literature.

Thermal Event Temperature Range (°C) Peak Decomposition Temp. (DTG) (°C) Weight Loss (%)
Initial Volatilization 50 - 200 ~150 ~5
Main Decomposition 350 - 600 ~480 ~25
Ceramic Formation > 600 - -

| Ceramic Yield at 1000°C | | | ~70 |

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) for Molecular Weight Distributions

Size Exclusion Chromatography (SEC), often referred to as Gel Permeation Chromatography (GPC) when using organic solvents, is a powerful technique for determining the molecular weight distribution of polymers. wikipedia.orgshimadzu.com This method is crucial for characterizing polysilazanes synthesized from the ring-opening polymerization of cyclotrisilazane, nonamethyl-. SEC separates polymer molecules based on their hydrodynamic volume in solution, with larger molecules eluting from the chromatography column faster than smaller ones. mpg.deunt.edu

The analysis provides several key parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn (PDI = Mw/Mn). mpg.de The molecular weight distribution significantly impacts the physical properties of the polymer, such as viscosity and mechanical strength, and influences its processability and subsequent conversion to a ceramic material. A PDI value close to 1.0 indicates a narrow distribution of polymer chain lengths, suggesting a more controlled polymerization process.

Specific GPC/SEC data for polymers derived from nonamethylcyclotrisilazane are not detailed in the reviewed scientific literature. The following table is an illustrative example of the data that would be obtained from such an analysis.

Table 4: Illustrative GPC/SEC Data for a Polysilazane Sample This table is a hypothetical example to illustrate typical results, as specific data for polymers from nonamethylcyclotrisilazane was not available in the searched literature.

Parameter Symbol Value
Number-Average Molecular Weight Mn 8,500 g/mol
Weight-Average Molecular Weight Mw 15,300 g/mol

Computational and Theoretical Investigations of Nonamethylcyclotrisilazane Systems

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govscirp.org It is a widely used tool for predicting molecular properties due to its favorable balance of accuracy and computational cost. researchgate.netnih.gov DFT calculations can elucidate the geometric and electronic features of nonamethylcyclotrisilazane.

A fundamental application of DFT is the optimization of molecular geometry to find the most stable, lowest-energy conformation of a molecule. mdpi.comresearchgate.net This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. researchgate.net For nonamethylcyclotrisilazane, this would yield precise information on bond lengths, bond angles, and dihedral angles of the (Si-N)₃ ring and its methyl substituents.

The electronic structure can also be thoroughly analyzed. Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting chemical reactivity. rsc.orgresearchgate.net The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. mdpi.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. rsc.orgnih.gov

Illustrative Data Table: Predicted Geometric Parameters for Nonamethylcyclotrisilazane (Note: The following data is illustrative, based on typical values for related structures, as specific DFT results for nonamethylcyclotrisilazane are not available in the cited literature.)

ParameterBond/AnglePredicted Value
Bond LengthSi-N~1.74 Å
Bond LengthSi-C~1.88 Å
Bond LengthN-C (axial)~1.47 Å
Bond LengthN-C (equatorial)~1.47 Å
Bond AngleN-Si-N~108°
Bond AngleSi-N-Si~120°
Dihedral AngleSi-N-Si-NVaries (ring conformation)

DFT calculations are highly effective for predicting vibrational (Infrared and Raman) spectra. nih.govnih.govresearchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be determined. Comparing these predicted spectra with experimental data can help confirm the molecular structure and assign specific vibrational modes to molecular motions, such as Si-N ring stretching or methyl group rocking. researchgate.netyoutube.comresearchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated, providing another avenue for structural verification. youtube.com The theoretical prediction of spectroscopic parameters is a valuable tool in confirming the identity and purity of synthesized compounds. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Polymer Behavior

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a detailed view of their dynamic behavior. mdpi.comrsc.org This method is particularly useful for conformational analysis and studying the behavior of polymers. mdpi.commdpi.comtue.nl

For nonamethylcyclotrisilazane, MD simulations can explore the flexibility of the six-membered ring. The (Si-N)₃ ring is not perfectly planar and can adopt various conformations, such as chair and boat forms, similar to cyclohexane. nih.govmdpi.comnih.gov MD simulations at different temperatures can reveal the energy barriers between these conformations and the preferred structures. mdpi.com

When studying the behavior of polysilazanes, which are formed from monomers like nonamethylcyclotrisilazane, MD is invaluable. rsc.org It can be used to model the physical properties of the resulting polymer, such as its glass transition temperature, density, and mechanical properties, by simulating the interactions between long polymer chains. rsc.orgfapesp.br

Quantitative Structure-Property Relationship (QSPR) Studies for Cyclotrisilazanes

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physicochemical properties. nih.govnih.govresearchgate.net These models are built by developing a mathematical relationship between calculated molecular descriptors and an experimentally measured property. youtube.comresearchgate.net

For a series of related cyclotrisilazane compounds, QSPR could be used to predict properties like boiling point, density, or viscosity. The first step involves calculating a wide range of molecular descriptors, which can be electronic, topological, geometric, or thermodynamic in nature. researchgate.net Then, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a predictive model. researchgate.netresearchgate.net Such models can accelerate the design of new silazane-based materials by allowing for the virtual screening of compounds before their synthesis. ias.ac.in

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal. mdpi.comnih.govmdpi.com It partitions the crystal electron density into molecular fragments, allowing for a detailed examination of how molecules interact with their neighbors. mdpi.comchemrxiv.orgnih.gov

Illustrative Data Table: Predicted Contributions of Intermolecular Contacts for a Hypothetical Cyclotrisilazane Crystal (Note: This table is for illustrative purposes only.)

Interaction TypeContribution to Hirshfeld Surface
H···H~60%
C···H / H···C~25%
N···H / H···N~10%
Other~5%

Computational Modeling of Polymerization Processes and Reaction Energetics

Computational modeling is a powerful tool for investigating the mechanisms and energetics of polymerization reactions. For nonamethylcyclotrisilazane, this would likely involve studying its ring-opening polymerization (ROP), a common method for synthesizing polysilazanes. researchgate.netmdpi.com

Applications of Nonamethylcyclotrisilazane in Advanced Materials

Precursors for Ceramic Materials

Nonamethylcyclotrisilazane serves as a valuable single-source precursor for the synthesis of advanced ceramic materials. Its balanced composition of silicon and nitrogen, along with the presence of methyl groups, allows for the formation of complex ceramic networks upon thermal decomposition.

Silicon Nitride (SiNx) Film Deposition via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

Silicon nitride (SiNx) films are crucial in the microelectronics industry for their dielectric and barrier properties. nih.gov Nonamethylcyclotrisilazane is utilized as a precursor in both Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes to create these films. nih.govsigmaaldrich.com

In CVD, a volatilized precursor is passed over a heated substrate, where it thermally decomposes to form a thin film. gelest.com ALD is a more refined technique that involves sequential, self-limiting surface reactions to deposit films with atomic-level precision. sigmaaldrich.comnanomaster.com The use of nonamethylcyclotrisilazane and similar organosilicon precursors in these processes allows for the deposition of high-quality SiNx films at relatively low temperatures. sigmaaldrich.com

For instance, high-quality SiNx thin films have been grown using 1,3,5-tri(isopropyl)cyclotrisilazane, a related cyclotrisilazane, via a remote-plasma-activated pulsed CVD method at temperatures between 200 and 350 °C. gelest.com This precursor was chosen for its chemical stability and non-pyrophoric nature. gelest.com The resulting films exhibited a Si:N ratio of approximately 1:1 and an average refractive index of about 1.8. gelest.com

The choice of precursor and deposition technique significantly impacts the properties of the resulting SiNx film. For example, plasma-enhanced CVD (PECVD) can be used to deposit silicon nitride films with varying compositions and crystallinities by adjusting parameters such as the silane (B1218182) flow rate. researchgate.net

Table 1: Comparison of SiNx Film Deposition Techniques

FeatureChemical Vapor Deposition (CVD)Atomic Layer Deposition (ALD)
Principle Thermal decomposition of volatile precursors. gelest.comSequential, self-limiting surface reactions. sigmaaldrich.comnanomaster.com
Film Conformality Good, but can be limited in high aspect ratio structures. nih.govExcellent, even in high aspect ratio structures. sigmaaldrich.comnanomaster.com
Thickness Control Good, but less precise than ALD. gelest.comAtomic-level precision. nanomaster.com
Deposition Temperature Varies, but can be high. nih.govGenerally lower than thermal CVD. sigmaaldrich.com
Typical Precursors Chlorosilanes, organosilanes. sigmaaldrich.comChlorosilanes, organosilanes, aminosilanes. sigmaaldrich.com

Silicon Carbonitride (SiCN) Film Formation

Nonamethylcyclotrisilazane is also a key precursor for the formation of silicon carbonitride (SiCN) films. researchgate.net These films are known for their high hardness, thermal stability, and excellent mechanical properties. The presence of carbon, silicon, and nitrogen in the precursor molecule allows for the direct formation of a SiCN network.

Research has shown that SiCN thin-film coatings can be produced by remote microwave hydrogen plasma CVD using precursors like 1,3-bis(dimethylsilyl)-2,2,4,4-tetramethylcyclodisilazane. researchgate.net The properties of these films are highly dependent on the deposition temperature, which influences the chemical composition and structure. researchgate.net For example, increasing the substrate temperature can lead to the elimination of organic moieties and the formation of a more robust Si-C network. researchgate.net

The use of cyclodisilazane precursors with tertiary nitrogen atoms is particularly beneficial for creating high-temperature resistant SiCN films with good mechanical properties. researchgate.net

Development of Silicon Oxycarbonitride Materials

Silicon oxycarbonitride (SiOCN) materials are another class of advanced ceramics that can be derived from organosilicon precursors. mdpi.comnih.gov These materials exhibit interesting properties for applications such as high-temperature solar receivers due to their thermal shock resistance. mdpi.comnih.gov

While direct use of nonamethylcyclotrisilazane for SiOCN is not explicitly detailed in the provided context, the fundamental chemistry of using organosilicon precursors for ceramic synthesis is relevant. The pyrolysis of such precursors in a controlled atmosphere can lead to the formation of a Si-O-C-N network. The final properties of the SiOCN material, such as its density and resistance to oxidation, can be tailored by controlling the precursor chemistry and processing conditions. mdpi.comnih.gov For instance, dense SiOCN materials have been shown to withstand numerous thermal shock cycles due to the formation of a protective silica (B1680970) layer. mdpi.comnih.gov

Polymeric Materials Development

Nonamethylcyclotrisilazane and related compounds are also instrumental in the field of polymer chemistry, particularly for creating materials with enhanced thermal and mechanical properties.

Synthesis of Silicon-Nitrogen Containing Elastomers and Resins

The silicon-nitrogen backbone inherent in the cyclotrisilazane ring provides a foundation for the synthesis of novel elastomers and resins. These polymers can exhibit superior properties compared to traditional silicone-based materials. The synthesis often involves the reaction of organosilicon compounds to form polysilazanes, which can then be further processed. researchgate.net

Engineering of High Molecular Weight Polymers for Enhanced Performance

The development of high molecular weight polymers is crucial for achieving desirable mechanical properties such as strength and flexibility. By carefully selecting precursors and controlling polymerization reactions, it is possible to engineer high molecular weight silicon-nitrogen containing polymers. These polymers can be designed to have specific properties for various applications. researchgate.net

For example, boron-modified polysilazanes have been synthesized to act as ceramic precursors, demonstrating high ceramic yields and thermal stability up to 2000 °C. researchgate.net The introduction of reactive groups allows for further cross-linking, which enhances the polymer's performance during the conversion to a ceramic. researchgate.net

Integration into Heat-Barrier Materials and Thermosets

Nonamethylcyclotrisilazane serves as a valuable precursor in the synthesis of high-temperature resistant polymers and ceramic materials, making it a compound of interest for heat-barrier applications. Its incorporation into polymer backbones can significantly enhance the thermal stability of the resulting materials. A notable example is the reaction of Nonamethylcyclotrisilazane with p-phenylenebis(diphenylsilanol). This condensation polymerization yields a polymer with a high procedural decomposition temperature, indicating its suitability for applications where resistance to extreme heat is critical. nasa.govcore.ac.uknasa.gov The resulting polymers have been investigated for use as protective coatings on metals and as components in heat-barrier formulations. nasa.gov

The pyrolysis of polymers derived from Nonamethylcyclotrisilazane is another avenue for creating robust heat-resistant materials. Through controlled thermal decomposition, these polymers can be converted into silicon carbonitride (SiCN) and silicon boron carbonitride (SiBNC) ceramics. These ceramic materials are known for their exceptional stability at elevated temperatures. For instance, the reaction of Nonamethylcyclotrisilazane with boron halides can lead to the formation of silylamino-boranes, which are precursors for SiBNC ceramics that exhibit enhanced thermomechanical properties. researchgate.net

The table below summarizes the thermal properties of a polymer synthesized from Nonamethylcyclotrisilazane and p-phenylenebis(diphenylsilanol), as documented in historical research for aerospace applications.

PropertyValue
Specific Viscosity (in toluene)~0.5
Procedural Decomposition Temperature515°C
Sintering Temperature~220-250°C
Data sourced from NASA Technical Reports. core.ac.uknasa.gov

Surface Modification and Coating Technologies

The reactivity of the Si-N bonds in Nonamethylcyclotrisilazane allows for its use in various surface modification and coating technologies, leading to materials with tailored surface properties.

Formation of Functional Coatings (e.g., Anticorrosive, Optical)

Nonamethylcyclotrisilazane has been explored for the creation of functional coatings. Polymers synthesized from this compound have been evaluated as protective coatings for ceramic-coated metal plates, demonstrating its potential in developing materials for demanding environments. nasa.gov The resulting coatings can exhibit desirable properties such as thermal stability and, depending on the polymer structure, could be tailored for anticorrosive or optical applications. The pyrolysis of Nonamethylcyclotrisilazane-derived polymers to form thin ceramic films is a key method for producing hard, wear-resistant, and potentially anticorrosive coatings.

Application in Self-Assembled Layers and Structures

The principles of self-assembly rely on the spontaneous organization of molecules into ordered structures. While the direct application of Nonamethylcyclotrisilazane in forming self-assembled monolayers (SAMs) is not explicitly detailed in the available research, its derivatives could be designed for such purposes. By functionalizing the cyclic structure with appropriate anchor groups, it is conceivable that molecules derived from Nonamethylcyclotrisilazane could form ordered layers on various substrates, enabling precise control over surface properties.

Role in Optoelectronic and Electronic Materials

The development of functional polymers from Nonamethylcyclotrisilazane opens up possibilities for its use in the realm of optoelectronic and electronic materials.

Development of Organic Semiconductors and Functionalized Polymers

A critical step in creating functional polymers for optoelectronics is the introduction of specific chemical groups that impart desired electronic properties. The ring-opening reaction of Nonamethylcyclotrisilazane provides a versatile platform for this. For instance, its reaction with dichloromethyl vinyl silane yields a product with a reactive vinyl group. researchgate.net This vinyl group can then be used for further polymerization or modification, allowing for the incorporation of this silicon-nitrogen-containing moiety into larger polymer chains designed for semiconductor applications. The introduction of the =SiMe₂ group into a polymer backbone, for which Nonamethylcyclotrisilazane is a satisfactory reactant, can influence the polymer's electronic and physical properties. nasa.gov While direct synthesis of a complete organic semiconductor from Nonamethylcyclotrisilazane is not detailed, its role as a precursor for modifying and creating new functional polymers is a promising area of research.

The table below details a key reaction for functionalizing Nonamethylcyclotrisilazane, which is a foundational step for its use in more complex polymer systems.

Reactant 1Reactant 2ProductSignificance
NonamethylcyclotrisilazaneDichloromethyl vinyl silane1,3-dichloro 1,2,3,3-tetramethyl 1-vinyl disilazaneIntroduces a reactive vinyl group for further polymerization and functionalization. researchgate.net
This reaction demonstrates a pathway to creating monomers for specialized polymers.

Integration in Photonic Devices and Optical Filters

While the direct integration of Nonamethylcyclotrisilazane into the final structure of photonic devices and optical filters is not a primary application, its role as a precursor in the deposition of thin films for these components is significant. The optical properties of materials used in photonics, such as refractive index and transparency, are critical for their function. Nonamethylcyclotrisilazane can be used to produce silicon nitride (SiNₓ) and silicon carbonitride (SiCN) films, which are essential in the fabrication of optical components.

These films can serve as anti-reflection coatings, which are crucial for improving the efficiency of optical devices by minimizing light loss due to reflection at interfaces. microchemicals.comgoogle.comresearchgate.netsvc.orgqtmi.net The effectiveness of an anti-reflection coating is dependent on its refractive index and thickness, which can be precisely controlled during the deposition process using precursors like Nonamethylcyclotrisilazane. The ability to tune the refractive index of the deposited films is a key advantage. aps.org For instance, in the fabrication of optical filters, which selectively transmit light of specific wavelengths, layers of materials with different refractive indices are required. researchgate.netresearchgate.netnih.gov The deposition processes utilizing this precursor allow for the creation of such layered structures.

Although specific data on the optical properties of films derived directly and solely from Nonamethylcyclotrisilazane is not extensively documented in readily available literature, the general properties of SiNₓ and SiCN films are well-understood. The table below summarizes the typical range of optical properties for such films, which are achievable through processes involving cyclosilazane precursors.

PropertyTypical Value/RangeRelevance in Photonics and Optical Filters
Refractive Index (n)1.8 - 2.5Crucial for designing multi-layer anti-reflection coatings and interference filters.
TransparencyHigh in the visible and near-infrared regionsEssential for minimizing light absorption and maximizing transmission in optical components.

It is important to note that achieving specific optical characteristics is highly dependent on the deposition parameters, which are discussed in more detail in the context of Plasma-Enhanced Chemical Vapor Deposition (PECVD).

Advanced Catalysis and Precursor Chemistry

The application of Nonamethylcyclotrisilazane extends into the realm of catalysis, both as a component in catalyst design and as a precursor for creating catalytic support structures.

The nitrogen and silicon atoms within the cyclosilazane ring possess lone pairs of electrons, making them potential coordination sites for metal centers. This characteristic allows Nonamethylcyclotrisilazane and similar cyclosilazane derivatives to act as ligands in the synthesis of novel transition metal catalysts. nih.govyoutube.com The coordination of the cyclosilazane moiety to a metal center can influence the metal's electronic properties and steric environment, thereby affecting its catalytic activity and selectivity. nih.gov

Research in this area focuses on synthesizing organometallic complexes where the cyclosilazane ring is either intact or partially fragmented and coordinated to a transition metal. These complexes can then be evaluated for their catalytic performance in various organic reactions. The design of such catalysts is a complex process, involving the careful selection of the metal and the reaction conditions to achieve the desired catalytic properties.

The development of supported catalysts, where the active catalytic species are anchored to a solid support, is another area of interest. mdpi.comrsc.orgmpg.deresearchgate.netnih.gov Precursors like Nonamethylcyclotrisilazane can be used to modify the surface of support materials, creating specific binding sites for metal nanoparticles or complexes. This approach can enhance the stability and reusability of the catalyst.

Nonamethylcyclotrisilazane is a valuable precursor in Plasma-Enhanced Chemical Vapor Deposition (PECVD), a technique used to deposit thin films at lower temperatures than traditional Chemical Vapor Deposition (CVD). researchgate.netmdpi.comresearchgate.netnist.govpensoft.netresearchgate.netresearchgate.net This is particularly advantageous for temperature-sensitive substrates. In PECVD, the precursor is introduced into a chamber where it is decomposed by a plasma, leading to the deposition of a thin film on a substrate.

This compound is particularly useful for depositing silicon nitride (SiNₓ) and silicon carbonitride (SiCN) films. mdpi.comresearchgate.net The composition and properties of these films can be precisely controlled by adjusting the PECVD process parameters.

The following table outlines key PECVD process parameters and their general influence on the properties of films deposited using organosilicon precursors like Nonamethylcyclotrisilazane.

Process ParameterEffect on Film Properties
Substrate Temperature Influences film density, hardness, and residual stress. Higher temperatures generally lead to denser and harder films. nist.gov
RF Power Affects the precursor dissociation rate and plasma density, which in turn impacts deposition rate and film composition.
Gas Flow Rates (Precursor, N₂, NH₃, etc.) The ratio of precursor to reactive gases (like ammonia (B1221849) or nitrogen) is critical in determining the stoichiometry (Si:N:C ratio) of the resulting film. researchgate.net
Pressure Chamber pressure influences the plasma characteristics and the mean free path of reactive species, affecting film uniformity and density. nist.gov
Plasma Frequency Can affect ion bombardment energy and plasma chemistry, influencing film stress and density.

Research has shown that the choice of precursor significantly impacts the resulting film's characteristics. For instance, studies on similar cyclosilazane precursors have demonstrated the ability to deposit high-quality SiNₓ films with low carbon content and excellent conformality at relatively low temperatures. The chemical structure of Nonamethylcyclotrisilazane, with its pre-existing Si-N bonds, facilitates the formation of silicon nitride-based materials. The presence of methyl groups also allows for the incorporation of carbon, leading to the formation of SiCN films with tunable properties. mdpi.comresearchgate.net

The properties of PECVD-deposited SiCN films are highly dependent on the deposition conditions, as illustrated by studies on similar precursors.

PropertyInfluence of Deposition Conditions
Composition (at. %) The atomic percentages of Si, C, and N can be varied by adjusting the precursor and reactive gas flow rates. Increasing ammonia flow, for example, can increase the nitrogen content. mdpi.com
Hardness and Elastic Modulus These mechanical properties are strongly influenced by the film's density and the degree of cross-linking, which are controlled by parameters like substrate temperature and ion bombardment energy. researchgate.net
Refractive Index and Optical Bandgap These optical properties are dependent on the film's composition and density. For example, the refractive index can be tuned by altering the Si/N ratio. mdpi.com
Deposition Rate The rate of film growth is affected by precursor flow rate, RF power, and pressure.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing hexamethylcyclotrisilazane derivatives, and how can reaction conditions be controlled to avoid side products?

  • Methodological Answer : Hexamethylcyclotrisilazane derivatives are synthesized via lithiation of silazane precursors followed by substitution with fluorosilanes (e.g., Me2_2SiF2_2). Key steps include:

  • Lithiation of hexamethylcyclotrisilazane using LiC4_4H9_9 or LiN(SiMe3_3)2_2 in dry ether .
  • Controlled addition of fluorosilanes (e.g., Me2_2SiF2_2, MeHSiF2_2) in a 1:1 or 1:2 molar ratio to avoid over-substitution .
  • Isolation via fractional distillation or sublimation under reduced pressure (e.g., 110°C/0.01 Torr) .
    • Critical Parameters : Temperature, stoichiometry, and solvent (e.g., THF or ether) significantly influence product distribution. Excess fluorosilane may lead to trisubstituted byproducts .

Q. How can structural characterization of cyclotrisilazane derivatives be systematically performed?

  • Analytical Workflow :

  • Mass Spectrometry (MS) : Identify molecular ion peaks (e.g., m/z 383 [M+^+] for trimethylstannyl derivatives) and fragmentation patterns .
  • X-ray Diffraction (XRD) : Resolve ring conformations (e.g., boat-shaped six-membered rings with Si–N bond lengths of 1.744 Å) and substituent orientations .
  • Multinuclear NMR : Use 1H^{1}\text{H}-, 19F^{19}\text{F}-, and 29Si^{29}\text{Si}-NMR to confirm substitution patterns and detect LiF byproducts .

Advanced Research Questions

Q. What mechanistic factors determine whether cyclotrisilazane reactions result in ring contraction versus fused-ring systems?

  • Key Findings :

  • Ring Contraction : Observed when lithiated cyclotrisilazanes react with fluorosilanes in a 1:2 molar ratio, forming silyl-bridged cyclodisilazanes. This is driven by steric strain relief and LiF elimination .
  • Fused-Ring Formation : Occurs in reactions with excess lithiated cyclotrisilazane (e.g., 1:3 molar ratio), leading to bicyclic systems like 1,3,5,7-tetraaza-2,4,6,8-tetrasilabicyclo[4.2.0]octane .
    • Contradictions : While some studies attribute outcomes to stoichiometry alone, others suggest solvent polarity (e.g., THF vs. ether) modulates reaction pathways by stabilizing intermediates .

Q. Why do attempts to polymerize N-trimethylsilylhexamethylcyclotrisilazane often fail to yield high-molecular-weight polymers?

  • Mechanistic Insight :

  • The N-trimethylsilyl group stabilizes the cyclotrisilazane ring via steric hindrance and electronic effects, preventing ring-opening polymerization .
  • Infrared (IR) spectroscopy confirms the absence of chain-stopping side reactions (e.g., diol formation), suggesting inherent ring stability is the primary limitation .
    • Alternative Strategies : Use non-silylated precursors or introduce catalysts (e.g., Lewis acids) to destabilize the ring for controlled polymerization.

Q. How can cyclotrisilazanes be leveraged as precursors for advanced ceramic materials?

  • Pyrolysis Methodology :

  • Boryl-coupled cyclotrisilazanes (e.g., [Me2_2SiNBFN(SiMe3_3)2_2]3_3) are pyrolyzed at 1,200–1,400°C under inert atmospheres to yield SiC/BN composites .
  • Characterization : Post-pyrolysis analysis via XRD and TEM reveals crystalline β-SiC and hexagonal BN phases, with residual carbon content controlled by precursor stoichiometry .
    • Challenges : Optimize pyrolysis conditions (heating rate, atmosphere) to minimize amorphous phase formation and enhance ceramic crystallinity .

Data Contradiction Analysis

Q. Why do some studies report successful ring coupling via lithium salts, while others observe isomerization to four-membered rings?

  • Resolution :

  • Sodium or lithium salts of monosubstituted cyclotrisilazanes are prone to isomerization under kinetic control, forming smaller rings (e.g., cyclodisilazanes) .
  • In contrast, dilithiated derivatives under thermodynamic control (e.g., reflux conditions) favor coupling reactions due to increased nucleophilicity and reduced steric strain .
    • Experimental Design : Use low temperatures (e.g., −78°C) to trap intermediates and prevent isomerization during substitution reactions .

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